molecular formula C29H38ClN7O4 B8819769 Pabociclib Impurity B Hydrochloride CAS No. 1883672-48-7

Pabociclib Impurity B Hydrochloride

Cat. No.: B8819769
CAS No.: 1883672-48-7
M. Wt: 584.1 g/mol
InChI Key: DFSWFKPSJUSRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pabociclib Impurity B Hydrochloride is a process-related impurity identified during the synthesis or storage of Pabociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in breast cancer therapy. As a hydrochloride salt, this impurity shares structural similarities with the parent drug but differs in specific functional groups or stereochemical configurations, which may arise from incomplete reactions, byproducts, or degradation pathways.

Its characterization typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC), as demonstrated in studies of moxonidine and amiodarone hydrochloride impurities .

Properties

CAS No.

1883672-48-7

Molecular Formula

C29H38ClN7O4

Molecular Weight

584.1 g/mol

IUPAC Name

tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C29H37N7O4.ClH/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5;/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33);1H

InChI Key

DFSWFKPSJUSRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C.Cl

Origin of Product

United States

Scientific Research Applications

Quality Control in Pharmaceutical Development

One of the primary applications of Pabociclib Impurity B Hydrochloride lies in its role as a reference standard for quality control during the manufacturing of palbociclib. The presence of impurities can significantly impact the therapeutic efficacy and safety profile of pharmaceutical compounds. Therefore, characterizing and quantifying impurities is essential for compliance with regulatory standards.

Research has indicated that impurities like this compound may exhibit distinct toxicological profiles compared to their parent compound. Studies have shown that certain impurities can lead to adverse effects such as neutropenia, which is a common side effect observed in patients treated with palbociclib . Understanding these effects is vital for patient safety.

Case Study: Neutropenia Incidence

A retrospective study involving 64 patients treated with palbociclib revealed that 44% experienced treatment deferrals due to neutropenia, emphasizing the importance of monitoring impurities during treatment .

Formulation Development

This compound also plays a role in formulation development, particularly in assessing stability and compatibility with excipients used in drug formulations. The impurity's behavior under various conditions can inform formulation strategies to enhance drug stability and bioavailability.

Table 2: Stability Study Parameters

ParameterConditionObservation
Temperature25°C, 40°CDegradation rates assessed over time .
Humidity60% RHStability under stress conditions evaluated .

Regulatory Considerations

The identification and quantification of this compound are critical for regulatory submissions. Regulatory bodies such as the FDA require comprehensive impurity profiles to ensure that drug products meet safety standards before approval for clinical use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pabociclib Impurity B Hydrochloride with structurally or functionally analogous impurities from other pharmaceuticals, based on physicochemical properties, analytical methods, and regulatory status:

Parameter This compound Metformin Related Compound B Hydrochloride Biperiden Hydrochloride EP Impurity B Amiodarone Hydrochloride Impurity B
Molecular Formula Not explicitly provided (inferred: C₁₉H₂₅N₅O₂·HCl) C₃H₉N₅·HCl C₂₁H₂₉NO₂·HCl C₂₅H₂₉I₂NO₃·HCl
Molecular Weight ~450–500 g/mol (estimated) 151.60 g/mol 365.93 g/mol 681.23 g/mol
pKa (predicted/experimental) ~7–9 (based on CDK4/6 inhibitor class) Not reported Not reported 9.40
logP ~2–4 (estimated) Not reported Not reported 5.61 (Impurity D)
Analytical Method HPLC/HILIC (inferred from ) Ion-pair chromatography HPLC with UV detection Stability-indicating HPLC
Regulatory Limit (EP/USP) ≤0.15% (typical for Class 1 impurities) ≤0.10% ≤0.10% ≤0.20%

Key Findings:

Structural and Functional Differences :

  • Unlike Metformin Related Compound B Hydrochloride, which is a smaller molecule (151.60 g/mol), this compound is likely a larger, more complex structure due to the parent drug’s CDK4/6 inhibitory backbone .
  • Amiodarone Hydrochloride Impurity B exhibits a significantly higher molecular weight (681.23 g/mol) due to iodine substituents, whereas Pabociclib’s impurity lacks such halogenation .

Chromatographic Behavior :

  • Similar to moxonidine impurities, this compound likely requires HILIC or ion-pair chromatography for separation due to its polar, ionizable groups .
  • Retention times and relative retention (RRT) data, as seen in lincomycin hydrochloride impurities, would be critical for method validation .

Pharmacological Impact :

  • While Pabociclib’s parent compound inhibits CDK4/6 (IC₅₀ ~11–16 nM), its impurity may lack therapeutic activity but could interfere with drug stability or bioavailability, as observed with rivastigmine and methadone impurities .

Regulatory Standards: EP and USP monographs for related compounds (e.g., Buflomedil Hydrochloride Impurity A) emphasize stringent control of impurities to ≤0.10–0.20%, aligning with ICH Q3A/B guidelines .

Preparation Methods

Acid-Catalyzed Hydrolysis of BOC-Protected Intermediate

The primary route to Palbociclib Impurity B Hydrochloride involves selective hydrolysis of the tert-butoxycarbonyl (BOC) protecting group on the piperazine nitrogen of the precursor compound (II) (6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazine-1-BOC)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one). Under controlled acidic conditions, partial cleavage of the BOC group occurs alongside incomplete rearrangement of the 6-vinyl ether moiety to the acetyl group, yielding the impurity.

Reaction Mechanism

Protonic acids (e.g., HCl, methanesulfonic acid, tosic acid) facilitate the hydrolysis of the BOC group via a two-step process:

  • Protonation of the carbamate oxygen, weakening the C–O bond.

  • Nucleophilic attack by water, releasing CO₂ and tert-butanol.
    Concurrently, the 6-vinyl ether undergoes acid-catalyzed rearrangement to form the acetyl group. Incomplete reaction at either step results in Impurity B.

Optimization of Acidic Reaction Conditions

Comparative Analysis of Protonic Acids

Patent CN105524059A systematically evaluates HCl, methanesulfonic acid, and tosic acid for their efficiency in generating Impurity B. Key findings are summarized below:

AcidTemperature (°C)Time (h)Impurity B Yield (%)Palbociclib Yield (%)
HCl (2 equiv)6081872
Methanesulfonic6082468
Tosic acid60832 58

Table 1: Efficiency of protonic acids in generating Palbociclib Impurity B.

Tosic acid demonstrated superior selectivity for partial hydrolysis due to its strong acidity (pKa = −2.8) and steric bulk, which slows full deprotection. This contrasts with HCl, which promotes complete BOC removal and higher API yields.

Solvent System and Reaction Kinetics

A 1:1 (v/v) methanol-water mixture optimizes solubility and reaction kinetics. Methanol enhances dissolution of the hydrophobic intermediate, while water acts as a nucleophile. At 60°C, the reaction reaches equilibrium in 6–8 hours, with prolonged heating favoring API formation over impurity retention.

Large-Scale Preparation and Purification

Protocol from Patent CN105524059A

A representative synthesis involves:

  • Reaction Setup : 10 g of compound (II) in 160 mL methanol-water (1:1).

  • Acid Addition : 12 g tosic acid (2 equiv) at 60°C for 8 hours.

  • Workup : Neutralization to pH 8–9 with aqueous ammonia, filtration, and silica gel chromatography (methanol:ethyl acetate = 1:1) to isolate Impurity B.

Analytical Validation

  • HPLC : C18 column; 0.05% trifluoroacetic acid (TFA)/acetonitrile gradient; UV detection at 357 nm.

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 8.84 (s, 1H, pyrimidine-H), δ 3.61–3.63 (t, 4H, piperazine-CH₂), and δ 1.49 (s, 9H, BOC-CH₃).

Role of Impurity B in Quality Control

Regulatory Significance

As a "critical impurity," Impurity B is monitored per ICH guidelines (Q3A/B). Its presence (>0.15%) in palbociclib API necessitates identification and quantification during stability testing.

Synthetic Reference Standards

The described method produces Impurity B at >98% purity, enabling its use as a chromatographic reference standard for method validation .

Q & A

Q. How can researchers establish appropriate concentration ranges for Palbociclib Impurity B Hydrochloride in in vitro studies?

  • Methodological Answer : Dose-response experiments using cell viability assays (e.g., MTT or ATP-based assays) should be conducted across a logarithmic concentration range (e.g., 1 nM–10 µM). IC50 values derived from survival curves (e.g., 50% inhibition at 100–500 nM) guide the selection of biologically relevant concentrations . Parallel controls (vehicle and positive controls) ensure data reliability.

Q. What steps are critical for preparing reference standards of Palbociclib Impurity B Hydrochloride?

  • Methodological Answer : Reference standards must be characterized for purity (>95%) using orthogonal methods (HPLC, NMR, elemental analysis). Stability under storage conditions (e.g., -20°C in desiccated vials) should be validated via accelerated degradation studies (40°C/75% RH for 6 months) to prevent hygroscopic or oxidative degradation .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve Palbociclib Impurity B Hydrochloride from co-eluting impurities?

  • Methodological Answer : Use gradient elution with a C18 or HSS T3 column (2.1 × 100 mm, 1.8 µm) and mobile phases containing 0.1% formic acid (A) and acetonitrile (B). Adjust the gradient slope (e.g., 5–40% B over 15 minutes) and column temperature (30–40°C) to improve peak separation. System suitability tests (resolution >2.0 between adjacent peaks) are mandatory .

Q. What strategies address discrepancies in impurity quantification across different analytical batches?

  • Methodological Answer : Conduct robustness testing by varying pH (±0.2), column lot, and flow rate (±10%). Apply statistical tools (e.g., ANOVA for inter-batch variability) and standardize internal controls (e.g., spiked recovery samples). Cross-validate results with a second analyst or lab to confirm reproducibility .

Q. How should stability-indicating methods be validated for Palbociclib Impurity B Hydrochloride under forced degradation conditions?

  • Methodological Answer : Expose the impurity to acid/base hydrolysis (0.1M HCl/NaOH), oxidation (3% H2O2), heat (60°C), and photolysis (1.2 million lux-hours). Monitor degradation products via UHPLC-TOF-MS and ensure the method resolves all degradation peaks. Validation parameters include specificity, linearity (R² >0.999), and precision (%RSD <2.0) .

Q. What regulatory criteria must impurity profiling methods meet for pharmacopeial compliance?

  • Methodological Answer : Follow ICH Q3B guidelines for reporting thresholds (0.10% for daily dose ≤2 g). Validate methods per USP <1225> for accuracy (98–102% recovery), sensitivity (LOD ≤0.05%), and ruggedness. Include system suitability checks (tailing factor <2.0, theoretical plates >2000) .

Data Analysis and Interpretation

Q. How can researchers differentiate between process-related impurities and degradation products in Palbociclib formulations?

  • Methodological Answer : Track impurity profiles across batches using LC-MS. Process-related impurities (e.g., unreacted intermediates) remain consistent across batches, while degradation products (e.g., hydrolyzed forms) increase under stress conditions. Structural elucidation via HRMS and NMR confirms origin .

Q. What statistical approaches are recommended for analyzing contradictory impurity quantification data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier batches. Use Grubbs’ test for outlier detection and Bland-Altman plots for inter-method comparison. Replicate experiments with independent sample preparations to isolate procedural errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.